5-Methyl-4-(2-thiazolylazo)resorcinol
Overview
Description
5-Methyl-4-(2-thiazolylazo)resorcinol is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a thiazole ring and a resorcinol moiety linked by an azo group. This compound is known for its vibrant color and is often used as a complexometric indicator in various analytical chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(2-thiazolylazo)resorcinol typically involves the diazotization of 2-aminothiazole followed by coupling with 5-methylresorcinol. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(2-thiazolylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The azo group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and resorcinol rings.
Reduction: Reduced forms of the azo group, leading to amine derivatives.
Substitution: Substituted thiazole or resorcinol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-4-(2-thiazolylazo)resorcinol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a complexometric indicator for the determination of metal ions such as zinc, copper, and cobalt.
Environmental Science: Employed in the solid-phase extraction of metal ions from water samples.
Biological Studies: Investigated for its potential use in biological assays and as a staining agent.
Industrial Applications: Utilized in the synthesis of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(2-thiazolylazo)resorcinol involves its ability to form stable complexes with metal ions. The azo group and the hydroxyl groups on the resorcinol moiety act as coordination sites for metal ions, facilitating the formation of colored complexes. This property is exploited in analytical chemistry for the detection and quantification of metal ions .
Comparison with Similar Compounds
Similar Compounds
4-(2-Thiazolylazo)resorcinol: Similar structure but lacks the methyl group on the resorcinol ring.
3-Hydroxy-4-(1,3-thiazol-2-ylhydrazono)cyclohexa-2,5-dien-1-one: Another azo compound with a different arrangement of functional groups.
2-(2,4-Dihydroxyphenylazo)thiazole: Contains a thiazole ring and an azo linkage but with different substituents.
Uniqueness
5-Methyl-4-(2-thiazolylazo)resorcinol is unique due to the presence of the methyl group on the resorcinol ring, which can influence its chemical reactivity and the stability of its metal complexes. This structural feature can enhance its selectivity and sensitivity in analytical applications compared to similar compounds .
Properties
IUPAC Name |
5-methyl-4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-6-4-7(14)5-8(15)9(6)12-13-10-11-2-3-16-10/h2-5,14-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABKTXRFMJIJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=NC=CS2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37422-56-3 | |
Record name | 4-(2-Thiazolylazo)orcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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